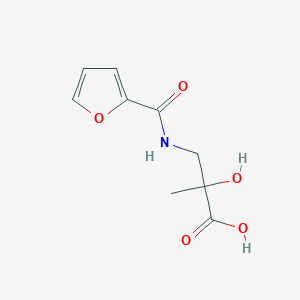![molecular formula C12H16N2O5S B7579062 2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)
2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid, also known as TPMPA, is a compound that belongs to the family of amino acids. It is an antagonist of the GABA(A) receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. TPMPA has been extensively studied for its use in scientific research, particularly in the field of neuroscience.
作用機序
2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid works by binding to the GABA(A) receptor and blocking the action of the neurotransmitter GABA. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system. By blocking the action of GABA, this compound can increase neuronal activity and induce seizures.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce seizures in animals by blocking the action of GABA, which can be used to study the mechanisms of epilepsy. It can also be used to study the role of the GABA(A) receptor in anxiety and other neurological disorders. This compound has been shown to have anxiogenic effects in animals, which can be used to study the role of the GABA(A) receptor in anxiety disorders.
実験室実験の利点と制限
One of the main advantages of using 2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid in lab experiments is its specificity for the GABA(A) receptor. This compound is a highly selective antagonist of this receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, this compound has several limitations. It is a potent convulsant and can induce seizures in animals, which can be dangerous if not used properly. Additionally, this compound has a short half-life and must be administered frequently to maintain its effects.
将来の方向性
There are several future directions for research on 2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid. One area of interest is the role of the GABA(A) receptor in anxiety disorders. This compound has been shown to have anxiogenic effects in animals, which suggests that the GABA(A) receptor may play a role in anxiety. Another area of interest is the development of new GABA(A) receptor antagonists that are more selective and have fewer side effects than this compound. Finally, this compound can be used to study the mechanisms of epilepsy and to develop new treatments for this disorder.
合成法
2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid can be synthesized through a multi-step process that involves the reaction of several chemicals. One of the most commonly used methods involves the reaction of 3-amino-2-hydroxypropanoic acid with thiophene-3-carboxylic acid, followed by the addition of 2-methylpropanoyl chloride. The resulting compound is then purified through several steps of recrystallization and chromatography.
科学的研究の応用
2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid is widely used in scientific research, particularly in the field of neuroscience. It is used as an antagonist of the GABA(A) receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. This compound is used to study the physiological and biochemical effects of GABA(A) receptor antagonism, which can help researchers understand the role of this receptor in various neurological disorders.
特性
IUPAC Name |
2-hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-12(19,11(17)18)7-14-9(15)2-4-13-10(16)8-3-5-20-6-8/h3,5-6,19H,2,4,7H2,1H3,(H,13,16)(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOZLXXLIKFCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCNC(=O)C1=CSC=C1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7578984.png)
![2-Hydroxy-2-methyl-3-[(3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7579012.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)
![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)

![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)